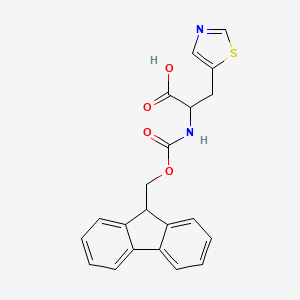

Fmoc-3-Ala(5-thiazoyl)-OH

Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology

Unnatural amino acids (UAAs) are amino acids not found among the 20 common proteinogenic amino acids. researchgate.net Their incorporation into peptides and proteins is a cornerstone of modern chemical biology and drug discovery. chemscene.comacs.org This strategy allows for the precise, site-specific introduction of novel chemical functionalities, which can dramatically alter the properties of the target molecule. sigmaaldrich.comnih.govnih.gov

One of the primary applications of UAAs is in the development of peptide-based therapeutics. sigmaaldrich.comacs.org Natural peptides often suffer from poor metabolic stability and low bioavailability. chemscene.com The introduction of UAAs can enhance resistance to enzymatic degradation, improve conformational stability, and increase target selectivity and potency. uq.edu.ausigmaaldrich.cn This has led to the development of more robust and effective peptide drugs. chemscene.com

Furthermore, UAAs are instrumental in protein engineering. acs.orguq.edu.au By expanding the genetic code, scientists can incorporate UAAs with unique side chains, such as photo-cross-linkers, fluorescent probes, or bioorthogonal handles, directly into proteins. sigmaaldrich.comresearchgate.net This enables detailed studies of protein structure, function, and interactions within the complex environment of a living cell. nih.govnih.gov The ability to install post-translational modifications or to create proteins with entirely new catalytic activities underscores the transformative potential of UAAs in basic research and biotechnology. nih.govmdpi.com

Conformational Impact of β-Amino Acid Incorporation into Peptidic Structures

β-amino acids, which have an additional carbon atom in their backbone compared to their α-amino acid counterparts, have a profound impact on the conformational properties of peptides. sigmaaldrich.comchim.it This extended backbone introduces greater conformational flexibility, but also predisposes β-peptides to form stable, well-defined secondary structures, even in short sequences. acs.orgunimi.itchemimpex.com These structures are often distinct from those formed by α-peptides.

A variety of helical structures have been identified in β-peptides, including the 14-helix, 12-helix, and 10-helix, named for the number of atoms in the hydrogen-bonded ring. sigmaaldrich.commdpi.com The 14-helix, which is characterized by approximately three residues per turn, is a particularly stable and common motif for peptides composed of β3-amino acids. mdpi.comnih.gov The incorporation of conformationally constrained β-amino acids, such as those with cyclic structures, can further stabilize specific folds and has been a successful strategy in designing peptidomimetics. mdpi.comresearchgate.net

Role of Thiazole (B1198619) Scaffolds in Bioorganic Chemistry and Chemical Synthesis

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in bioorganic and medicinal chemistry. acs.org This aromatic ring system is found in a wide array of natural products, including vitamin B1 (thiamine) and numerous marine-derived peptides with potent biological activities. The thiazole moiety is also a key component in many FDA-approved drugs, highlighting its therapeutic relevance.

Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The thiazole ring can act as a bioisosteric replacement for other functional groups, participate in hydrogen bonding, and engage in π-stacking interactions, all of which contribute to its ability to bind to biological targets. sigmaaldrich.cn

In chemical synthesis, the thiazole ring serves as a versatile building block. Its unique electronic properties make it amenable to various chemical transformations, and it can be readily incorporated into larger molecules. The use of thiazole-containing amino acids in peptide synthesis allows for the creation of peptidomimetics with rigidified backbones and altered conformational preferences, which can lead to improved biological activity and specificity. sigmaaldrich.cn

Rationale for Academic Research on Fmoc-3-Ala(5-thiazoyl)-OH

The academic interest in this compound stems from its potential as a trifunctional building block for the synthesis of complex peptides and peptidomimetics with novel properties. sigmaaldrich.com This compound combines three key chemical features: the Fmoc (fluorenylmethyloxycarbonyl) protecting group, a β-alanine backbone, and a 5-substituted thiazole side chain.

The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain. unimi.it The β-amino acid backbone, as previously discussed, imparts unique conformational properties and proteolytic stability to the resulting peptide. The thiazole moiety introduces a rigid, aromatic, and biologically active scaffold into the peptide side chain. sigmaaldrich.cn

Research on this compound and similar compounds is driven by the desire to:

Develop novel peptide-based therapeutics: The incorporation of this UAA can lead to peptides with enhanced stability, receptor affinity, and specific biological activities.

Create sophisticated molecular probes: The thiazole ring can be further functionalized to introduce fluorescent tags or other reporters for studying biological processes.

Construct constrained peptidomimetics: The rigid nature of the thiazole and the conformational preferences of the β-amino acid backbone can be exploited to design molecules that mimic the secondary structures of proteins, such as β-turns or helices. mdpi.com

Explore new chemical space in drug discovery: By combining these different chemical features, researchers can generate libraries of novel compounds with diverse structures and functions for screening against various disease targets. sigmaaldrich.com

The synthesis of such chiral, trifunctional thiazolyl amino acids provides valuable tools for medicinal chemists and chemical biologists to build complex molecules that would be otherwise difficult to access. sigmaaldrich.comsigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-5-yl)propanoic acid | nih.govchemscene.com |

| CAS Number | 870010-07-4 | acs.orgresearchgate.net |

| Molecular Formula | C₂₁H₁₈N₂O₄S | acs.orgresearchgate.net |

| Molecular Weight | 394.44 g/mol | acs.orgresearchgate.net |

| Appearance | White to light brown solid | researchgate.net |

| Purity | ≥98% | acs.orgresearchgate.net |

| Optical Rotation | -7.8° (c=0.01 g/mL in MeOH) | researchgate.net |

Research Findings on Thiazolyl Amino Acids in Peptides

| Research Area | Key Findings | Reference |

| Synthesis | Chiral thiazolyl amino acid building blocks can be synthesized from Fmoc-protected asparagine and glutamine for use in solid-phase synthesis. | sigmaaldrich.comsigmaaldrich.com |

| Peptidomimetics | Thiazole-linked N-orthogonally protected dipeptidomimetics can be synthesized via a modified Hantzsch protocol. | chemscene.comnih.gov |

| Cyclic Peptides | Trifunctional thiazolyl glutamine can be used for the on-resin, head-to-tail synthesis of cyclic peptides. | sigmaaldrich.comsigmaaldrich.com |

| Conformational Effects | Incorporation of a thiazole ring rigidifies the peptide backbone and favors turn conformations. | sigmaaldrich.cn |

| Biological Activity | Peptides containing thiazole moieties have shown a wide range of biological activities, including antimicrobial and cytotoxic effects. |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZBNXUXDFKAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 3 Ala 5 Thiazoyl Oh

Strategies for the Construction of the Thiazole (B1198619) Moiety

The formation of the 5-substituted thiazole ring is a critical step in the synthesis of Fmoc-3-Ala(5-thiazoyl)-OH. This is typically achieved through well-established cyclization reactions, with the Hantzsch thiazole synthesis being a prominent and versatile method. nih.govresearchgate.net

The initial phase in the construction of the thiazole moiety involves the synthesis of key precursors that contain the necessary atoms for the ring system. A common strategy begins with the preparation of an α-haloketone or a related electrophilic species that will form the C4 and C5 atoms of the thiazole ring. For the synthesis of a 5-substituted thiazole, a precursor bearing the desired side chain at the α-position to the carbonyl group is required.

The synthesis may commence from readily available starting materials which are then functionalized to introduce the necessary reactive groups. For instance, a suitable precursor can be synthesized and subsequently halogenated at the α-position to prepare it for the cyclization step.

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings and involves the reaction of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile. nih.govtandfonline.com In the context of this compound, a modified Hantzsch approach is often employed to construct the 5-substituted thiazole ring. This reaction typically involves the condensation of a thioamide with an α-haloketone. researchgate.net

The reaction proceeds via a cyclization mechanism, leading to the formation of the five-membered thiazole ring. nih.gov Modifications to the classical Hantzsch synthesis have been developed to improve yields and accommodate a wider range of functional groups. These can include the use of microwave irradiation to accelerate the reaction. nih.govfigshare.com

| Reaction | Reactants | Key Features | Reference |

| Hantzsch Thiazole Synthesis | α-Halocarbonyl, Thioamide | Forms the thiazole ring through cyclization. | nih.gov |

| Modified Hantzsch Protocol | Nα-Fmoc α-halomethylketones, Thiourea | Allows for the direct introduction of the protected amino acid backbone. | tandfonline.com |

Enantioselective Synthesis of β-Amino Acid Backbone

The stereochemistry of the β-amino acid backbone is crucial for the biological activity of peptides and other molecules in which this compound may be incorporated. Therefore, enantioselective methods are employed to control the stereocenter at the β-carbon. hilarispublisher.commiamioh.edu

Achieving the desired stereochemistry at the β-carbon is a significant challenge in the synthesis of β-amino acids. hilarispublisher.com Several strategies have been developed to address this, including catalytic asymmetric reactions and the use of chiral auxiliaries. These methods aim to introduce the amino group or other substituents in a stereocontrolled manner. nih.govnih.gov

Catalytic approaches often involve the use of chiral transition metal catalysts, such as those based on rhodium or ruthenium, to effect enantioselective transformations like the hydrogenation of enamines. hilarispublisher.com Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of β-amino acids. rsc.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of a variety of chiral compounds, including β-amino acids. scielo.br

Catalytic enantioselective conjugate addition reactions are another important method for accessing chiral β-amino acid derivatives. nih.gov These reactions often utilize chiral Lewis acid catalysts to control the stereochemistry of the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov

| Method | Description | Advantages | Reference |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. | High diastereoselectivity, well-established. | wikipedia.org |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used in substoichiometric amounts to generate a chiral product. | High enantioselectivity, atom economy. | rsc.org |

Integration of Fmoc Protecting Group Strategy

The final stage of the synthesis involves the introduction of the Fmoc protecting group onto the amino function of the β-amino acid. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability under various reaction conditions and its facile removal with a mild base.

The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. This reaction proceeds with high efficiency and is compatible with a wide range of amino acid side chains. The presence of the Fmoc group allows for the selective deprotection and coupling of the amino acid during peptide synthesis.

| Reagent | Reaction Conditions | Purpose |

| Fmoc-Cl | Base (e.g., NaHCO3), Aqueous solvent | Introduction of the Fmoc protecting group. |

| Fmoc-OSu | Base (e.g., Na2CO3), Dioxane/water | Introduction of the Fmoc protecting group. |

Optimized Fmoc Introduction and Deprotection Protocols

Fmoc Group Introduction

The introduction of the Fmoc protecting group onto the α-amino group of 3-Ala(5-thiazoyl)-OH is typically achieved via a nucleophilic substitution reaction. The free amino acid is reacted with an activated Fmoc derivative under basic conditions. chempep.com The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chempep.com

A general protocol involves dissolving the amino acid in an aqueous basic solution, such as 10% sodium carbonate or sodium bicarbonate, to deprotonate the amino group and enhance its nucleophilicity. A solution of Fmoc-Cl or Fmoc-OSu in an organic solvent like dioxane or acetone is then added dropwise to the aqueous amino acid solution at a reduced temperature (e.g., 0-5°C) to control the reaction rate and minimize side reactions. The reaction mixture is typically stirred for several hours while allowing it to warm to room temperature to ensure complete conversion.

Fmoc Group Deprotection

The removal of the Fmoc group is a critical step that is repeated at the beginning of each coupling cycle in SPPS. The deprotection proceeds via a base-catalyzed β-elimination mechanism. chempep.comresearchgate.net The acidic proton at the C9 position of the fluorene ring is abstracted by a base, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free α-amine of the peptide chain. nih.govcreative-peptides.com

The standard and most widely used reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent, typically 20% piperidine in N,N-dimethylformamide (DMF). iris-biotech.despringernature.com The resin-bound peptide is treated with this solution for a short period, often in two stages (e.g., 2 minutes followed by 8-10 minutes) to ensure complete removal of the Fmoc group. chempep.comspringernature.com The liberated DBF is trapped by piperidine to form a stable adduct, preventing it from reacting with the newly deprotected amine. researchgate.netnih.gov

While piperidine is highly effective, alternatives have been explored to address issues such as aspartimide formation or due to regulatory restrictions on piperidine. nih.goviris-biotech.de These alternatives include other secondary amines like 4-methylpiperidine (4MP) or piperazine (PZ), and non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.goviris-biotech.dersc.org

Table 2: Typical Fmoc Deprotection Protocols

| Reagent/Cocktail | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20-50% (v/v) | DMF or NMP | The most common and standard reagent; highly efficient. springernature.com |

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | An effective alternative to piperidine. nih.gov |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Efficiency comparable to piperidine; not a controlled substance. nih.goviris-biotech.de |

Purification and Isolation Methodologies for this compound Precursors and the Final Compound

Rigorous purification at each stage of the synthesis is essential to ensure the high purity of the final this compound product, which is critical for successful peptide synthesis. ajpamc.com Methodologies differ for the un-protected precursor amino acid and the final Fmoc-protected compound.

Purification of Precursors

The synthesis of the core amino acid, 3-Ala(5-thiazoyl)-OH, may involve methods such as the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide. scholaris.catandfonline.com The crude product from such a synthesis typically contains unreacted starting materials, reagents, and inorganic salts. The initial workup often involves:

Extraction: Liquid-liquid extraction is used to separate the desired product from water-soluble impurities. The pH of the aqueous layer is adjusted to ensure the amino acid is in a neutral or zwitterionic form to facilitate its separation.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: For difficult separations, silica gel column chromatography can be employed, using a solvent system that provides good separation between the product and impurities. scholaris.ca

Purification of the Final Compound (this compound)

After the Fmoc group is attached to the amino acid, the purification strategy focuses on isolating the desired N-protected product. A typical procedure following the reaction workup involves:

Acidification and Precipitation: The reaction mixture, which is basic, is poured into water and acidified (e.g., with HCl). This protonates the carboxyl group of the Fmoc-amino acid, reducing its aqueous solubility and causing it to precipitate out of the solution.

Extraction: The precipitated product is then extracted into a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).

Washing: The organic layer is washed sequentially with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities and inorganic salts.

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

Recrystallization/Precipitation: The final purification step often involves recrystallization from a suitable solvent system (e.g., toluene, or an alcohol/ether mixture) to yield the pure, crystalline this compound. ajpamc.com

The purity of the precursors and the final product is assessed throughout the process using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). scholaris.caijnc.ir

Table 3: Summary of Purification Techniques

| Technique | Principle | Application Stage | Purpose |

|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Precursor & Final Compound | Initial removal of water-soluble or organic-soluble impurities. |

| Precipitation | Reducing the solubility of a compound to isolate it as a solid from a solution. | Final Compound | Isolation of the Fmoc-amino acid from the aqueous reaction mixture after acidification. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Precursor & Final Compound | High-level purification of the final solid product. ajpamc.com |

Chemical Reactivity and Transformations of Fmoc 3 Ala 5 Thiazoyl Oh

Amide Bond Formation in Peptide Synthesis

The incorporation of Fmoc-3-Ala(5-thiazoyl)-OH into a growing peptide chain is governed by the principles of amide bond formation, which can be performed in either the solution phase or on a solid support. The presence of the β-amino group and the bulky Fmoc protecting group influences the selection of activation methods and reaction conditions.

Solution-phase peptide synthesis (SPPS) offers flexibility in terms of scale and purification of intermediates. For this compound, the carboxyl group must be activated to facilitate nucleophilic attack by the free amine of another amino acid or peptide fragment.

Common activating agents for solution-phase synthesis include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. The O-acylisourea rapidly converts to the HOBt-active ester, which is less reactive but more selective, leading to cleaner reactions.

Phosphonium (B103445) and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU, are also highly effective in solution. These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into its corresponding OBt or OAt active ester, promoting efficient coupling. Studies on β-amino acids indicate that their active esters are often stable for extended periods, allowing for longer reaction times to overcome steric hindrance without significant hydrolysis, which can be a limiting side reaction for some α-amino acids nih.gov.

A general procedure involves dissolving this compound and the N-terminally deprotected amino acid ester in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent and any additives are then introduced, often at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on an insoluble polymeric support, or resin nih.gov. The integration of this compound into an SPPS protocol requires careful consideration of the resin, loading procedures, and coupling conditions to ensure high efficiency at each step.

The choice of resin is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support chempep.combiosynth.com. For Fmoc-SPPS, polystyrene-based resins are common, offering good mechanical stability and swelling properties in standard solvents like DMF and DCM chempep.com. The selection primarily depends on the desired C-terminus of the peptide.

For C-terminal Carboxylic Acids:

Wang Resin: This is a p-alkoxybenzyl alcohol resin widely used for generating peptide acids. Cleavage requires strong acid, typically a cocktail containing 95% trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups biotage.com. Loading the first amino acid onto Wang resin can be challenging and sometimes risks racemization biotage.com.

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid) while keeping acid-labile side-chain protecting groups intact biotage.comiris-biotech.de. This makes it ideal for the synthesis of protected peptide fragments. The steric bulk of the trityl linker also helps to prevent racemization during the loading of the first amino acid biotage.com.

For C-terminal Amides:

Rink Amide Resin: This is the most common choice for producing peptide amides using the Fmoc strategy. Loading is straightforward, involving a standard amide bond formation onto the linker's amino group. Cleavage requires a strong TFA cocktail, leading to global deprotection biotage.com.

Sieber Amide Resin: This resin is more acid-sensitive than Rink Amide, allowing cleavage with dilute TFA (e.g., 1%) to yield fully protected peptide amides biotage.comiris-biotech.de. Its less sterically hindered linker may be advantageous for bulky C-terminal residues iris-biotech.de.

Interactive Data Table: Comparison of Common Fmoc-SPPS Resins

| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Features |

| Wang | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard choice for peptide acids; risk of racemization on loading. biotage.com |

| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid | Very Mild Acid (1-3% TFA) | Ideal for protected fragments; suppresses racemization. biotage.comiris-biotech.de |

| Rink Amide | Amide | Strong Acid (e.g., 95% TFA) | Standard choice for peptide amides; straightforward loading. biotage.com |

| Sieber Amide | Amide | Mild Acid (e.g., 1% TFA) | Yields protected peptide amides; less sterically hindered linker. biotage.comiris-biotech.de |

Loading of this compound onto the chosen resin is a critical first step. For 2-CTC resin, a common method involves dissolving the amino acid in DCM with a hindered base like DIPEA and allowing it to react with the resin for 1-2 hours peptideweb.com. Unreacted sites on the resin are then capped, often with methanol, to prevent the formation of deletion sequences. For Wang resin, loading typically involves activation with DIC and a catalyst such as 4-(dimethylamino)pyridine (DMAP) peptideweb.com.

The coupling of subsequent amino acids onto the N-terminus of a resin-bound β-amino acid like 3-Ala(5-thiazoyl)-OH can be challenging due to steric hindrance. Similarly, coupling the this compound building block itself to a growing peptide chain can be slow. To overcome these difficulties, highly efficient coupling reagents are required.

While carbodiimides (e.g., DIC) with additives (e.g., HOBt or Oxyma Pure) can be used, modern peptide synthesis relies heavily on more potent phosphonium and aminium/uronium salts that generate highly reactive active esters sigmaaldrich.com. These reagents are particularly effective for difficult couplings involving hindered amino acids cem.com.

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): Generates highly reactive OAt esters and is considered one of the most efficient coupling reagents, especially for hindered systems. The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction sigmaaldrich.com.

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU that forms the slightly less reactive but still very potent O-6-ClBt ester. It often provides a good balance of reactivity and price acs.org.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A well-established phosphonium salt reagent that generates OBt esters. It is known for minimizing racemization and is effective for many difficult couplings nih.gov.

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based uronium salt known for its high reactivity and the water-solubility of its byproducts, which can simplify purification acs.orgluxembourg-bio.com.

For particularly difficult couplings involving this compound, a combination of strategies may be employed: using a superior coupling reagent like HATU, increasing the excess of amino acid and reagents, extending the coupling time, or employing microwave-assisted SPPS, which uses microwave energy to drive reactions to completion more quickly and efficiently cem.com.

Interactive Data Table: Properties of Modern Coupling Reagents for Hindered Couplings

| Reagent | Reagent Class | Active Ester Formed | Relative Reactivity | Notes |

| HATU | Aminium/Uronium Salt | OAt (7-Aza-1-hydroxybenzotriazole) | Very High | Excellent for hindered couplings due to anchimeric assistance. sigmaaldrich.com |

| HCTU | Aminium/Uronium Salt | O-6-ClBt (6-Chloro-1-hydroxybenzotriazole) | High | Effective, cost-efficient alternative to HATU. acs.org |

| PyBOP | Phosphonium Salt | OBt (1-Hydroxybenzotriazole) | High | Well-established; low racemization. nih.gov |

| COMU | Uronium Salt | Oxyma (Ethyl cyano(hydroxyimino)acetate) | Very High | Highly reactive; water-soluble byproducts. acs.orgluxembourg-bio.com |

Solid-Phase Peptide Synthesis (SPPS) Integration

Side Chain Modification and Derivatization Reactions

The thiazole (B1198619) ring in the side chain of this compound is a versatile heterocycle that offers opportunities for post-synthetic modification, allowing for the introduction of labels, cross-linkers, or other functionalities.

The thiazole ring is an aromatic heterocycle found in numerous bioactive natural products, where it is often formed via post-translational modification of cysteine residues uq.edu.aunih.govpnas.orguq.edu.au. Its chemical reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating properties of the sulfur atom.

Aromaticity and Electrophilic Substitution: Thiazole exhibits significant aromatic character, which makes it generally resistant to cycloaddition reactions compared to less aromatic heterocyles like oxazoles uq.edu.au. It is considered a π-deficient system, similar to pyridine, and thus typically resists electrophilic attack unless activated by electron-donating groups uq.edu.au. Computational studies and experimental evidence indicate that the C5 position is the primary site for electrophilic substitution, with the C4 position being a secondary possibility researchgate.net. The C2 proton is somewhat acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles tandfonline.com.

Metal-Directed Reactions: The thiazole ring can act as a directing group in metal-catalyzed reactions. For example, internal thiazole motifs within peptides have been shown to direct palladium-catalyzed C(sp²)–H olefination of nearby aromatic residues like phenylalanine or tryptophan, enabling site-specific modification and macrocyclization rsc.org.

Biosynthetic Analogy: In nature, thiazole rings are key components of thiopeptide antibiotics and are constructed enzymatically nih.govpnas.org. This biological precedent highlights the stability and importance of the thiazole scaffold in molecular recognition and function, inspiring its use in synthetic peptidomimetics uq.edu.auuq.edu.auresearchgate.net.

The presence of the thiazole ring in this compound provides a chemical handle for creating peptide derivatives with novel structures and functions. Potential derivatization strategies could include electrophilic halogenation, nitration, or Friedel-Crafts-type reactions at the C5 position, or metalation at C2 followed by quenching with an electrophile, assuming these reactions are compatible with the other functional groups present in the peptide.

Transformations of the Carboxyl Group

The carboxylic acid moiety of this compound is a primary site for chemical transformations, pivotal for its incorporation into peptide chains and the synthesis of other derivatives. These reactions predominantly involve activation of the carboxyl group to facilitate nucleophilic attack, leading to the formation of amide or ester bonds. The reactivity of the carboxyl group is influenced by the adjacent α-carbon and the electron-withdrawing nature of the N-terminal Fmoc protecting group, as well as the electronic properties of the 5-thiazoyl side chain.

Amide Bond Formation (Peptide Coupling):

The most significant transformation of the carboxyl group of this compound is its participation in amide bond formation, the fundamental reaction in solid-phase peptide synthesis (SPPS). This process requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the free amino group of another amino acid or a resin-bound amine.

Commonly, this activation is achieved in situ using a variety of coupling reagents. These reagents react with the carboxyl group to form highly reactive species such as active esters, acid anhydrides, or acylisoureas. The choice of coupling reagent and additives can be critical to ensure high yields and minimize side reactions, particularly racemization of the chiral center.

Research findings indicate that carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective for this transformation, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency. Phosphonium and aminium/uronium salt-based reagents, including benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU), are also widely employed due to their high efficiency and rapid reaction times.

The general reaction scheme for the coupling of this compound to an amino group (R-NH₂) is as follows:

This compound + R-NH₂ + Coupling Reagent → Fmoc-3-Ala(5-thiazoyl)-NH-R + Byproducts

The selection of the coupling strategy can be influenced by the steric hindrance of the coupling partners and the desired reaction conditions.

| Coupling Reagent | Additive | Typical Solvent | Reaction Time | General Observations |

| DIC | HOBt | DMF/NMP | 1-2 hours | Efficient coupling with suppression of racemization. |

| HBTU | DIPEA | DMF/NMP | 30-60 minutes | Rapid and highly efficient for standard couplings. |

| PyBOP | DIPEA | DMF/NMP | 30-60 minutes | Effective for sterically hindered amino acids. |

| COMU | DIPEA | DMF/NMP | 15-45 minutes | Very fast and efficient, often with lower epimerization. |

Esterification:

The carboxyl group of this compound can also undergo esterification to yield the corresponding esters. These esters can be valuable as protecting groups for the C-terminus during solution-phase synthesis or as final products with specific biological activities.

Esterification can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. However, these conditions can potentially lead to the cleavage of the acid-labile Fmoc group.

A milder and more compatible method for Fmoc-protected amino acids is the use of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base like cesium carbonate or potassium bicarbonate in a polar aprotic solvent such as dimethylformamide (DMF). This method proceeds via an SN2 reaction mechanism and is generally compatible with the Fmoc protecting group.

For the synthesis of specific active esters, such as pentafluorophenyl (Pfp) or N-hydroxysuccinimide (OSu) esters, coupling reagents like DCC or DIC are used to couple the carboxylic acid with the corresponding alcohol (pentafluorophenol or N-hydroxysuccinimide). These active esters are stable enough to be isolated but reactive enough to readily form an amide bond with an amino group, making them useful reagents in peptide synthesis.

| Ester Type | Reagents | Base | Solvent | General Yield |

| Methyl Ester | Methyl Iodide | Cs₂CO₃ | DMF | High |

| Benzyl Ester | Benzyl Bromide | K₂CO₃ | DMF | Good to High |

| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | - | Dioxane | Moderate (risk to Fmoc) |

| Pfp Ester | Pentafluorophenol, DIC | - | DCM/DMF | High |

The transformations of the carboxyl group are fundamental to the utility of this compound as a building block in peptide and medicinal chemistry, enabling its incorporation into a wide array of more complex molecules.

Advanced Applications of Fmoc 3 Ala 5 Thiazoyl Oh in Chemical Biology and Materials Science

The unnatural amino acid Fmoc-3-Ala(5-thiazoyl)-OH serves as a versatile building block in the fields of chemical biology and materials science. Its unique structural features, particularly the thiazole (B1198619) ring, enable the construction of novel molecular entities with tailored properties and functions.

Analytical Characterization Methodologies for Fmoc 3 Ala 5 Thiazoyl Oh

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the covalent structure of Fmoc-3-Ala(5-thiazoyl)-OH, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are based on its distinct structural motifs: the Fmoc group, the alanine (B10760859) backbone, and the thiazole (B1198619) ring. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (>10 ppm). Protons on the fluorenyl group of the Fmoc moiety characteristically appear in the aromatic region (approximately 7.2-7.9 ppm). The protons of the thiazole ring would also be found in the aromatic region, with distinct shifts due to the heteroatomic environment. The α-proton and β-protons of the alanine backbone would appear further upfield, with their multiplicity revealing adjacent proton couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. masterorganicchemistry.com Due to the molecular structure of this compound, which lacks internal symmetry, a distinct signal is expected for each of its 21 carbon atoms. masterorganicchemistry.com The carbonyl carbons of the carboxylic acid and the carbamate (B1207046) are the most deshielded, appearing furthest downfield (typically 170-180 ppm). bhu.ac.in The aromatic carbons of the fluorenyl and thiazole rings resonate in the 110-150 ppm range, while the aliphatic carbons of the alanine backbone and the Fmoc group's CH and CH₂ appear at higher field strengths (upfield). bhu.ac.in

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the assignment of signals and thus verifying the complete molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | >10 (broad s) | ~170-175 |

| Carbamate (C=O) | - | ~156 |

| Thiazole CH (C2-H) | ~8.5-9.0 (s) | ~150-155 |

| Thiazole CH (C4-H) | ~7.5-8.0 (s) | ~115-125 |

| Thiazole C (C5) | - | ~135-145 |

| Fmoc Aromatic CH | ~7.2-7.9 (m) | ~120-145 |

| Alanine α-CH | ~4.3-4.7 (m) | ~50-55 |

| Alanine β-CH₂ | ~3.2-3.6 (m) | ~35-40 |

| Fmoc CH | ~4.2 (t) | ~47 |

| Fmoc CH₂ | ~4.4 (d) | ~67 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing polar, non-volatile molecules such as Fmoc-protected amino acids. metwarebio.com

ESI-MS and HRMS: In ESI-MS, this compound is expected to be detected as a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₂₁H₁₈N₂O₄S) with a high degree of confidence. dtu.dk The calculated monoisotopic mass of the neutral molecule is approximately 394.0987 Da. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing structural information. The fragmentation pattern of this compound would likely involve characteristic losses. A predominant fragmentation pathway for Fmoc-protected amino acids is the cleavage of the Fmoc group, often resulting in a prominent fragment corresponding to the dibenzofluvene cation at m/z 179, or through the loss of CO₂ (44 Da) followed by the fluorenylmethyl cation at m/z 179. Other fragmentations can occur at the bonds of the amino acid side chain, providing further structural confirmation. Cleavage of the thiazole ring is also a possible fragmentation pathway. sapub.org

Table 2: Predicted ESI-MS Fragments for this compound

| Fragment Ion | Predicted m/z (Positive Mode) | Description |

| [M+H]⁺ | 395.1060 | Protonated molecular ion |

| [M+Na]⁺ | 417.0879 | Sodium adduct |

| [M-Fmoc+H]⁺ | 173.0481 | Loss of Fmoc group and addition of H⁺ |

| [Fmoc-CH₂]⁺ | 179.0855 | Dibenzofluvene cation from Fmoc group |

| [M-H]⁻ | 393.0914 | Deprotonated molecular ion |

Note: Predicted m/z values are for the most abundant isotope.

Chromatographic Techniques for Purity and Isomeric Assessment

Chromatographic methods are essential for separating this compound from impurities and for determining its enantiomeric purity, which is critical for its use in peptide synthesis. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Fmoc-amino acids. merckmillipore.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.

The method generally utilizes a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., water with an acidic modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (typically acetonitrile). The Fmoc group provides a strong chromophore, allowing for sensitive detection by UV spectroscopy, usually at a wavelength of around 220 nm or 265 nm. nih.gov A well-developed HPLC method should be able to separate the main compound from potential impurities, such as starting materials, by-products from the synthesis (e.g., dipeptides or β-alanine adducts), and degradation products. merckmillipore.com High-purity grades of Fmoc-amino acids for peptide synthesis are expected to have a chemical purity of ≥99%. sigmaaldrich.com

Table 3: Typical RP-HPLC Parameters for Purity Analysis of Fmoc-Amino Acids

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 265 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, confirming the enantiomeric purity of this compound is of paramount importance. Chiral HPLC is the preferred method for this analysis. cat-online.comphenomenex.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). For N-Fmoc protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) have proven to be very effective. phenomenex.comsigmaaldrich.com The analysis can be performed under reversed-phase, normal-phase, or polar organic modes. sigmaaldrich.com The mobile phase composition is optimized to achieve baseline separation of the L- and D-enantiomers. For peptide synthesis applications, the enantiomeric excess (ee) of the desired L-enantiomer is typically required to be greater than 99.8%. sigmaaldrich.com

Table 4: Common Chiral Stationary Phases for Fmoc-Amino Acid Separation

| CSP Type | Example Phases | Typical Mobile Phase Mode |

| Polysaccharide-based | Lux Cellulose-1, Lux Cellulose-2, Chiralpak AD | Reversed-Phase, Normal-Phase |

| Macrocyclic Glycopeptide | Chirobiotic T, Chirobiotic R | Reversed-Phase, Polar Organic |

| Zwitterionic | Chiralpak ZWIX(+) | Polar Organic |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation. nih.gov

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, if suitable crystals could be grown, this technique would unambiguously confirm the molecular connectivity and stereochemistry of the chiral center. Furthermore, it would provide valuable insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. rsc.org Studies on other Fmoc-amino acids have shown that these interactions play a crucial role in their self-assembly properties. researchgate.net

Computational and Theoretical Investigations

Conformational Analysis and Dynamics of Fmoc-3-Ala(5-thiazoyl)-OH

The conformational landscape and dynamic behavior of this compound are critical determinants of its chemical reactivity and potential interactions. Computational chemistry offers powerful tools to explore these aspects at an atomic level.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational flexibility and interactions with its environment. In a typical MD simulation, the molecule would be placed in a simulated environment, such as a solvent box of water, and the trajectories of its atoms would be calculated over time by solving Newton's equations of motion.

The simulation would reveal the accessible conformations of the molecule, governed by the rotation around its single bonds. Key dihedral angles, such as those within the fluorenylmethoxycarbonyl (Fmoc) group, the alanine (B10760859) backbone (phi, psi), and the linkage to the thiazole (B1198619) ring, would be monitored to identify the most stable and frequently occurring rotamers. The thiazole ring itself introduces a degree of rigidity, but its orientation relative to the rest of the molecule is a key conformational variable.

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle | Description | Expected Behavior |

| ω (omega) | Cα(i-1)-C(i-1)-N(i)-Cα(i) | Peptide bond (in a peptide context) | Largely planar (~180°) |

| φ (phi) | C(i-1)-N(i)-Cα(i)-C(i) | Backbone N-Cα bond rotation | Variable, defines secondary structure |

| ψ (psi) | N(i)-Cα(i)-C(i)-N(i+1) | Backbone Cα-C bond rotation | Variable, defines secondary structure |

| χ1 (chi1) | N-Cα-Cβ-S(thiazole) | Side chain Cα-Cβ bond rotation | Influences thiazole ring orientation |

| χ2 (chi2) | Cα-Cβ-S(thiazole)-C(thiazole) | Side chain Cβ-S bond rotation | Influences thiazole ring orientation |

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a more accurate description of the electronic structure and energetics of this compound. These methods can be used to calculate the energies of different conformations to determine their relative stabilities.

A common approach is to perform a potential energy surface scan by systematically rotating key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. For this compound, this would involve exploring the rotational space of the Fmoc group, the alanine backbone, and the thiazole side chain.

DFT calculations, which include electron correlation effects, are generally more accurate than HF for predicting molecular geometries and energies. The choice of functional and basis set is crucial for obtaining reliable results. For a molecule of this size, a functional like B3LYP with a basis set such as 6-31G(d) would provide a good balance between accuracy and computational cost. These calculations can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformations, complementing the dynamic picture obtained from MD simulations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods. By computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted relative to a standard reference. These predictions can be invaluable for assigning peaks in experimental NMR spectra.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical IR and Raman spectrum, where specific peaks can be assigned to the vibrational modes of different functional groups, such as the C=O stretching of the carboxyl and Fmoc groups, N-H bending, and the characteristic vibrations of the thiazole and fluorenyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. The Fmoc group is a strong chromophore, and its characteristic absorption maxima, typically around 265, 290, and 301 nm, would be predicted by these calculations. The electronic transitions responsible for these absorptions can also be identified.

Table 2: Predicted Spectroscopic Data for this compound (Conceptual)

| Spectroscopic Technique | Predicted Parameter | Functional Group/Moiety |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (Fmoc, thiazole), Aliphatic protons (Alanine) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl carbons (Fmoc, COOH), Aromatic carbons, Aliphatic carbons |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch (Fmoc, COOH), N-H stretch, C-H stretch, Thiazole ring vibrations |

| UV-Vis Spectroscopy | λmax (nm) | ~265, 290, 301 |

Molecular Modeling and Docking Studies of Interactions with Chemical Targets (conceptual, not specific biological results)

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a small molecule, such as this compound, to a larger receptor molecule, typically a protein. These studies are conceptual in nature and aim to understand the potential intermolecular interactions that could drive binding.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target receptor. The conformational flexibility of the ligand is a key consideration, and often, a pre-computed ensemble of low-energy conformations from conformational analysis is used.

Docking algorithms then systematically sample a large number of possible orientations and conformations of the ligand within the binding site of the receptor. Each of these "poses" is then evaluated using a scoring function, which estimates the binding free energy. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.

For this compound, several key structural features would be expected to play a significant role in its binding to a hypothetical target:

The Fmoc Group: The large, hydrophobic, and aromatic fluorenyl group can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. It can also engage in hydrophobic interactions.

The Thiazole Ring: The thiazole ring is a heterocyclic aromatic system containing both nitrogen and sulfur atoms. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in various non-covalent interactions. The aromatic nature of the ring also allows for potential π-stacking interactions.

The Carboxylic Acid: The carboxyl group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. It can also form salt bridges with positively charged amino acid residues like lysine and arginine.

The Alanine Backbone: The amide group in the backbone can also participate in hydrogen bonding.

A successful docking study would identify a binding pose with a favorable score, where the ligand makes multiple complementary interactions with the amino acid residues of the binding site. This provides a structural hypothesis for how this compound might interact with a chemical target, which can then guide further experimental studies.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies for Fmoc-3-Ala(5-thiazoyl)-OH is crucial for its broader application. Current research is geared towards developing more efficient and environmentally benign synthetic pathways. One promising approach involves the refinement of the Hantzsch thiazole (B1198619) synthesis and its modified protocols. nih.govresearchgate.net These one-pot reactions, which involve the condensation of α-haloketones with thioamides, offer a direct route to the thiazole ring. nih.gov Future work will likely focus on optimizing reaction conditions, exploring novel catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and improve yields. figshare.com

Furthermore, the principles of green chemistry are expected to play a significant role in the evolution of synthetic strategies for unnatural amino acids. nih.govresearchgate.net This includes the use of safer solvents, minimizing protecting group manipulations, and developing catalytic methods that reduce waste. qyaobio.comnih.gov Biocatalytic approaches, employing enzymes for specific transformations, also present a sustainable alternative to traditional chemical synthesis, potentially offering high stereoselectivity under mild conditions. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Modified Hantzsch Synthesis | One-pot procedure, direct formation of thiazole ring. | Optimization of catalysts and reaction conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Development of scalable microwave protocols. |

| Green Chemistry Principles | Reduced environmental impact, increased safety. | Use of biodegradable solvents, waste minimization. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Enzyme discovery and engineering for specific substrates. |

Exploration of this compound in Combinatorial Library Synthesis

Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis and screening of large libraries of compounds. nih.gov The incorporation of this compound into combinatorial libraries of peptides and peptidomimetics holds considerable promise. The thiazole ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets. uq.edu.auresearchgate.netuq.edu.au

By using this compound as a building block in solid-phase peptide synthesis (SPPS), researchers can generate vast collections of novel peptides with diverse sequences and functionalities. nih.gov These libraries can then be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The planar and aromatic nature of the thiazole ring can introduce conformational constraints into peptide backbones, which can lead to enhanced binding affinity and stability. uq.edu.auuq.edu.au

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique electronic and structural properties of the thiazole ring make this compound an attractive candidate for the development of advanced functional materials and supramolecular assemblies. Thiazole-containing compounds have been investigated for their applications in organic electronics, sensors, and catalysis. pharmaguideline.comresearchgate.net

The incorporation of this compound into peptides can be used to direct the self-assembly of these molecules into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. The thiazole moiety can participate in π-π stacking interactions, hydrogen bonding, and metal coordination, which can all contribute to the stability and functionality of the resulting materials. nih.gov These materials could find applications in areas such as drug delivery, tissue engineering, and biosensing.

Application in Automated Chemical Synthesis Protocols

The increasing demand for synthetic peptides in research and therapeutics has driven the development of automated solid-phase peptide synthesizers. beilstein-journals.orgaurorabiomed.comformulationbio.comresearchgate.netspringernature.com The compatibility of this compound with standard Fmoc-based SPPS protocols makes it amenable to incorporation into automated synthesis platforms. beilstein-journals.orgaurorabiomed.comformulationbio.com This would enable the rapid and efficient production of peptides containing this unnatural amino acid, facilitating further research into their biological activities and material properties.

Future research in this area will focus on optimizing the coupling and deprotection steps for this compound in automated synthesizers to ensure high yields and purity of the final peptide products. The development of standardized protocols for the incorporation of a wide range of unnatural amino acids, including this compound, will be crucial for expanding the scope of automated peptide synthesis. nih.govspringernature.comnih.govgoogle.com

Q & A

Basic Research Questions

Q. How should Fmoc-3-Ala(5-thiazoyl)-OH be stored to maintain stability during peptide synthesis?

- Methodological Answer: Store the compound as a lyophilized powder at -20°C for long-term stability (up to 3 years). For short-term use (1–2 months), dissolved aliquots in polar aprotic solvents (e.g., DMF) can be stored at 4°C . Avoid repeated freeze-thaw cycles to prevent degradation. Ensure airtight containers to minimize moisture absorption, which can hydrolyze the Fmoc group .

Q. What solvent systems are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Use DMF or DCM (dichloromethane) for solubilization, as these solvents are compatible with Fmoc chemistry. For higher concentrations (>10 mM), pre-warm the solvent to 37°C and sonicate for 10–15 minutes. If precipitation occurs during coupling, add 1–2% (v/v) acetic acid to enhance solubility .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer: Wear nitrile gloves , safety goggles , and a lab coat to avoid skin/eye contact. Use a fume hood to minimize inhalation of dust. In case of accidental exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution. Follow GHS Category 2 guidelines for skin/eye irritation and chronic aquatic toxicity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in automated peptide synthesizers?

- Methodological Answer:

- Activation: Use HBTU/HOBt (1:1 molar ratio) with DIPEA (2–4 equiv.) in DMF for 30 minutes.

- Coupling Time: Extend to 45–60 minutes due to steric hindrance from the thiazoyl group.

- Monitoring: Perform Kaiser tests or monitor UV absorbance (301 nm) for Fmoc deprotection efficiency. Adjust molar excess (2–4x) if incomplete coupling occurs .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

- Methodological Answer:

- HPLC: Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention time shifts indicate impurities.

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₀N₂O₄S).

- NMR: Analyze ¹H/¹³C spectra for characteristic Fmoc aromatic peaks (δ 7.3–7.8 ppm) and thiazoyl protons (δ 8.1–8.3 ppm) .

Q. How does the thiazoyl side chain in this compound influence peptide secondary structure?

- Methodological Answer: The thiazoyl group introduces steric bulk and hydrogen-bonding potential, stabilizing β-sheet or turn conformations. Compare CD spectra of peptides synthesized with this compound versus alanine or phenylalanine analogs. Molecular dynamics simulations can model side-chain interactions with adjacent residues .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for this compound?

- Methodological Answer: Variations arise from solvent purity, temperature, and hydration state. Systematically test solubility in:

- Polar solvents (DMF, DMSO): Ideal for SPPS.

- Aqueous buffers (pH 4–7): Limited solubility; use ≤1% acetic acid for colloidal suspensions.

Cross-validate with literature protocols and adjust sonication time (10–30 minutes) .

Experimental Design Considerations

Q. What controls are essential when incorporating this compound into peptide libraries?

- Methodological Answer: Include:

- Negative Control: Peptide without the thiazoyl residue to assess side-chain effects.

- Coupling Efficiency Control: Use a fluorogenic assay (e.g., Fmoc-Cl hydrolysis) to quantify unreacted amino groups.

- Stability Control: Monitor degradation under synthesis conditions (e.g., piperidine exposure during Fmoc removal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.